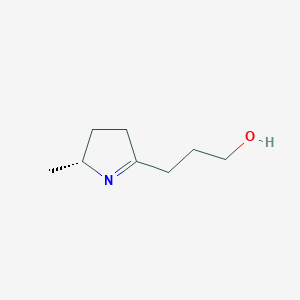
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®-: is a heterocyclic organic compound with the molecular formula C8H15NO . This compound is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a propanol group at the 5-position and a methyl group at the 2-position, with the ®-configuration indicating its stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles. For this specific compound, a suitable 1,4-dicarbonyl precursor can be used along with appropriate reagents to introduce the propanol and methyl groups.
Hantzsch Synthesis: This method involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia. The reaction proceeds through the formation of a vinylamine intermediate, which then cyclizes to form the pyrrole ring.
Knorr Synthesis: This method involves the reaction of β-ketoesters with α-aminoketones. The β-ketoester can be replaced with a β-diketone for better yields. The reaction proceeds through the formation of an aminoketone intermediate, which then cyclizes to form the pyrrole ring.
Industrial Production Methods
Industrial production of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- typically involves the optimization of the above synthetic routes to achieve high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring or the propanol group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives, alcohols.
Substitution: Alkylated, acylated, and sulfonylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
N-Methylpyrrole: A derivative of pyrrole with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrrole: A derivative of pyrrole with methyl groups attached to the 2 and 5 positions.
Uniqueness
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- is unique due to the presence of the propanol group at the 5-position and the ®-configuration, which imparts specific stereochemical properties
Eigenschaften
CAS-Nummer |
138722-97-1 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-[(2R)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-7-4-5-8(9-7)3-2-6-10/h7,10H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
MKLPFCJZNYALCD-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=N1)CCCO |
Kanonische SMILES |
CC1CCC(=N1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
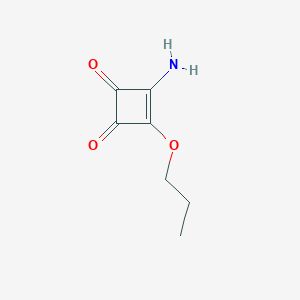
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
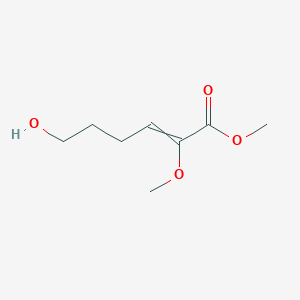
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
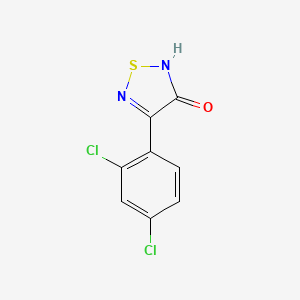
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
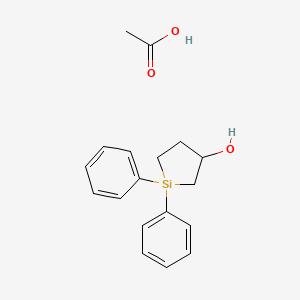
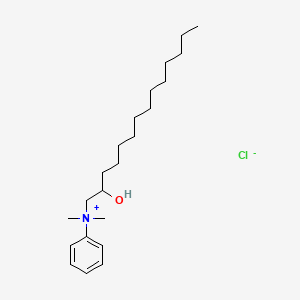
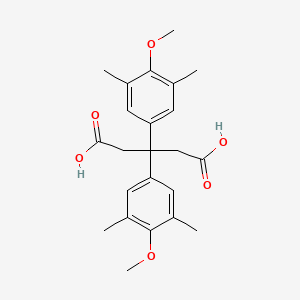
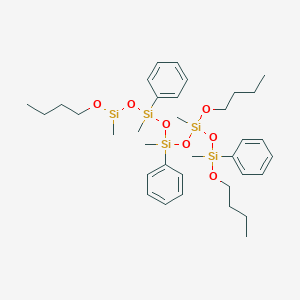
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
